molecular formula C18H30 B076931 1,2,4-Tributylbenzene CAS No. 14800-16-9

1,2,4-Tributylbenzene

Cat. No.: B076931
CAS No.: 14800-16-9
M. Wt: 246.4 g/mol
InChI Key: FCUIRSBNZQHWMN-UHFFFAOYSA-N
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Description

1,2,4-Tributylbenzene is a strategically substituted alkylbenzene of significant interest in advanced organic synthesis and materials science research. Its molecular structure, featuring three linear butyl chains at the 1, 2, and 4 positions of the benzene ring, confers unique steric and electronic properties, making it a valuable non-polar solvent for high-temperature reactions and a versatile building block (synthon) for constructing more complex organic architectures. In materials research, this compound is investigated as a plasticizer to modify the flexibility and processability of polymers, and as a precursor or intermediate in the development of liquid crystals and organic semiconductors, where its alkyl chains can promote self-assembly and influence charge transport properties. Furthermore, its high boiling point and chemical stability render it suitable for use as a heat transfer fluid in specialized laboratory systems. This compound is also critically employed as an analytical standard in gas chromatography and mass spectrometry for method development and quantification in environmental and industrial analyses. Our product is supplied with comprehensive analytical data to ensure batch-to-batch consistency, purity, and identity, supporting the rigorous demands of chemical and pharmaceutical R&D.

Properties

CAS No.

14800-16-9

Molecular Formula

C18H30

Molecular Weight

246.4 g/mol

IUPAC Name

1,2,4-tributylbenzene

InChI

InChI=1S/C18H30/c1-4-7-10-16-13-14-17(11-8-5-2)18(15-16)12-9-6-3/h13-15H,4-12H2,1-3H3

InChI Key

FCUIRSBNZQHWMN-UHFFFAOYSA-N

SMILES

CCCCC1=CC(=C(C=C1)CCCC)CCCC

Canonical SMILES

CCCCC1=CC(=C(C=C1)CCCC)CCCC

Other CAS No.

14800-16-9

Synonyms

1,2,4-Tributylbenzene

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of 1,2,4-Tributylbenzene with structurally similar compounds derived from the evidence:

Compound Molecular Formula Molecular Weight Substituents Key Properties/Applications
This compound C18H30 ~246.44 Three butyl groups High hydrophobicity; potential use in material science
1,2,4-Trichlorobenzene C6H3Cl3 181.45 Three chlorine atoms Solvent, pesticide intermediate; moderate volatility
1,2,4,5-Tetrachloro-3-(methylthio)benzene C7H4Cl4S 277.98 Four Cl, one methylthio Pesticide; sulfur enhances reactivity
1,2,4-Triazole derivatives Varies Varies Triazole ring + substituents Pharmacological activity (e.g., antioxidant, enzyme inhibition)

Key Observations :

  • Substituent Effects: Butyl groups in this compound increase molecular weight and hydrophobicity compared to chlorinated analogs. This reduces water solubility but enhances compatibility with non-polar matrices, making it suitable for polymer applications.
  • Reactivity : Chlorinated derivatives (e.g., 1,2,4-Trichlorobenzene) exhibit electrophilic aromatic substitution reactivity, while butyl groups in this compound likely favor steric hindrance, limiting further substitution .
Enzyme Interactions and Stability
  • Triazole Derivatives : 1,2,4-Triazole compounds (e.g., compound 2.15 and 4KFQ3.14) demonstrate strong enzyme-binding affinities. For instance, 4KFQ3.14 shows a ΔG value of -24.14 ± 0.32 kcal/mol, indicating high stability in enzyme complexes .
  • Butylbenzene Analogs: The bulky butyl groups in this compound may hinder enzyme binding compared to smaller triazole derivatives.
Antioxidant and Pharmacological Potential
  • Triazole derivatives exhibit antioxidant properties via hydrogen bonding and π-stacking interactions with enzymes like tyrosinase and NADPH oxidase .
  • In contrast, this compound’s non-polar structure likely limits direct antioxidant activity but may serve as a carrier for hydrophobic bioactive molecules .

Preparation Methods

Friedel-Crafts Alkylation: Traditional and Modified Approaches

The Friedel-Crafts alkylation remains a cornerstone for introducing alkyl groups to aromatic rings. For 1,2,4-tributylbenzene, this method typically involves reacting benzene with butyl halides (e.g., 1-chlorobutane) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). However, the reaction faces significant limitations:

  • Steric hindrance : The bulkiness of butyl groups impedes successive substitutions, often resulting in incomplete alkylation or isomer mixtures .

  • Rearrangement : Carbocation intermediates from butyl halides are prone to hydride shifts, leading to undesired branched products .

To mitigate these issues, modified Friedel-Crafts systems have been explored. For example, the use of heteropolyacid catalysts (e.g., silicotungstic acid) instead of AlCl₃ improves regioselectivity by providing a structured acidic environment that stabilizes transition states favoring para substitution . A study using methyl acetate and benzene demonstrated 85% selectivity for para-methylacetophenone under mild conditions (120°C, 2 hours) . Adapting this system with butyl esters (e.g., butyl acetate) could theoretically yield this compound, though experimental validation is needed.

Catalytic Disproportionation and Transalkylation

Disproportionation reactions offer a pathway to tri-alkylated benzenes by redistributing alkyl groups between mono- and di-alkylated precursors. For instance, the Koch Process , historically used for trimethylbenzene production, involves alkylation, isomerization, and disproportionation steps catalyzed by Friedel-Crafts catalysts . Applying this to butyl systems:

  • Initial alkylation : Benzene reacts with butyl chloride to form mono-butylbenzene.

  • Isomerization : Acidic catalysts (e.g., H-ZSM-5 zeolite) rearrange mono-butylbenzene to thermodynamically favored isomers.

  • Disproportionation : Di-butylbenzene undergoes transalkylation with benzene to yield tri-butylbenzene .

A key challenge is the separation of isomers due to overlapping boiling points. Distillation remains impractical for tributylbenzene isomers, necessitating advanced chromatographic techniques or selective crystallization .

Grignard Reagent-Based Alkylation

Grignard reagents (e.g., butylmagnesium bromide) provide an alternative route by generating nucleophilic butyl anions that attack electrophilic aromatic rings. However, this method is less common for poly-alkylation due to:

  • Over-alkylation : The electron-donating effect of each butyl group activates the ring, accelerating subsequent substitutions and leading to over-alkylated byproducts.

  • Regioselectivity : Without directing groups, butyl groups attach randomly, producing isomer mixtures.

To enhance selectivity, directed ortho-metalation strategies have been proposed. For example, installing a temporary directing group (e.g., -OMe) on benzene could guide butyl groups to specific positions before its removal .

Zeolite-Catalyzed Cyclotrimerization

Zeolites, particularly Y-type zeolites impregnated with Group VIB or VIII metals (e.g., Ni, Cr), enable cyclotrimerization of alkanes into alkylbenzenes . In a patented process, methane reacts with magnesium at 620°C to form intermediates, which undergo protonolysis and subsequent cyclotrimerization over Ni-Y zeolite to yield trimethylbenzene isomers . Adapting this for butane:

  • Alkane activation : Butane reacts with magnesium to form butyl-magnesium complexes.

  • Protonolysis : Hydrolysis with water releases unsaturated hydrocarbons (e.g., butenes).

  • Cyclotrimerization : Butenes cyclize over Cr-Y zeolite to form this compound.

This method achieved 95% selectivity for trimethylbenzene from ethane , suggesting potential for butane systems with optimized catalysts.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for each method:

Method Catalyst Temperature Yield Selectivity Challenges
Friedel-CraftsAlCl₃80–120°C30–40%<50%Isomer mixtures, rearrangement
Modified Friedel-CraftsHeteropolyacid100–150°C50–60%*70–85%*Limited data for butyl systems
DisproportionationH-ZSM-5200–300°C45–55%60–75%Separation complexity
Zeolite cyclotrimerizationNi/Cr-Y180–250°C65–75%*90–95%*High energy input

*Theoretical projections based on trimethylbenzene data .

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